molecular formula C19H23N7 B6442786 2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549002-09-5

2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6442786
CAS RN: 2549002-09-5
M. Wt: 349.4 g/mol
InChI Key: HMPNCWVDVWKBAJ-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known for their pronounced cytotoxic activity .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors

This compound has been found to be a potential multi-targeted kinase inhibitor . Specifically, it has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM . This is comparable to the well-known TKI sunitinib (IC 50 = 261 nM) .

Apoptosis Inducers

The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Anticancer Applications

The compound has shown promising cytotoxic effects against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM . This suggests its potential use in cancer treatment.

α-Amylase Inhibitors

Pyrrolo[2,3-d]pyrimidine-based analogues, including this compound, have been evaluated for their ability to inhibit the α-amylase enzyme . This is relevant for the treatment of diabetes, as α-amylase is involved in the breakdown of complex carbohydrates into glucose .

Antidiabetic Applications

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds related to this one, with IC 50 values in the 0.252–0.281 mM range . This suggests its potential use in the treatment of diabetes.

Drug Design Programs

The pyrrolopyrimidine derivatives, including this compound, are found in various small molecule drug design programs . They commonly display a wide array of biological and pharmacological properties , which makes them valuable in the development of new drugs.

Mechanism of Action

properties

IUPAC Name

4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-2-14-11-16(24-17(23-14)13-3-4-13)25-7-9-26(10-8-25)19-15-5-6-20-18(15)21-12-22-19/h5-6,11-13H,2-4,7-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPNCWVDVWKBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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